molecular formula C14H13NO3 B7495494 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone

2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone

Cat. No. B7495494
M. Wt: 243.26 g/mol
InChI Key: SEFIGVHFIXWOOB-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone, also known as DIMBOA-Glc, is a natural compound found in several plant species, including maize, wheat, and rye. It belongs to the group of benzoxazinoids, which are secondary metabolites synthesized by plants as a defense mechanism against herbivores and pathogens.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone is not fully understood, but it is believed to involve the activation of several signaling pathways in cells. In plants, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been shown to induce the production of reactive oxygen species and the expression of defense-related genes. In mammalian cells, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been reported to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone vary depending on the organism and the experimental conditions. In plants, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been shown to inhibit the growth and development of herbivores and pathogens, as well as to induce systemic resistance. In mammals, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been reported to have anti-inflammatory, anti-cancer, and anti-microbial activities, as well as to modulate the immune response and the gut microbiota.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone in lab experiments include its natural origin, its structural diversity, and its potential applications in various fields. However, there are also some limitations, such as its low solubility in water, its instability under certain conditions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone, including the elucidation of its mechanism of action, the development of more efficient synthesis methods, the optimization of its anti-herbivore and anti-pathogen properties, the investigation of its potential applications in human health and biotechnology, and the exploration of its interactions with other compounds and organisms.
In conclusion, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone is a natural compound with potential applications in various fields, including agriculture, medicine, and biotechnology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of this compound.

Synthesis Methods

The synthesis of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone can be achieved through a multi-step process, starting from the precursor compound 2-aminophenol. The first step involves the conversion of 2-aminophenol to 2-hydroxybenzoxazole, followed by the condensation of 2-hydroxybenzoxazole with 2-methylfuran-3-carbaldehyde to form the intermediate compound 2,3-dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanol. The final step involves the glycosylation of the intermediate compound with glucose to form 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone.

Scientific Research Applications

2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been the subject of several scientific studies due to its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been shown to have anti-herbivore and anti-pathogen properties, making it a potential natural alternative to synthetic pesticides. In medicine, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial activities. In biotechnology, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been used as a model compound for the study of plant defense mechanisms and the synthesis of benzoxazinoids.

properties

IUPAC Name

2,3-dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10-11(6-8-17-10)14(16)15-7-9-18-13-5-3-2-4-12(13)15/h2-6,8H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFIGVHFIXWOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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